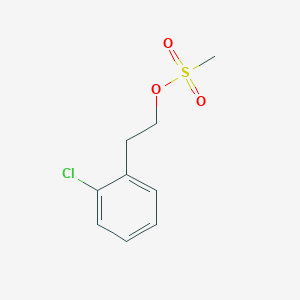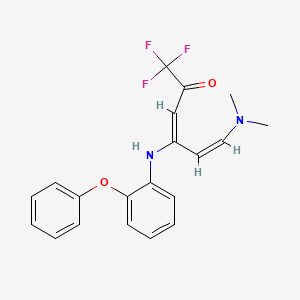
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Compounds similar to the one mentioned are often subjects of synthesis and chemical behavior studies, focusing on their reactivity and potential to form new compounds. For instance, Cocco et al. (2001) explored the synthesis and azannulation of pyridinylaminohexadienones, leading to compounds interesting from both chemical and biological perspectives (Cocco, Conglu, & Onnis, 2001). This research highlights the compound's utility in creating new chemical structures with potential applications in drug development and materials science.
Photophysical Properties
The study of star-shaped compounds with central 1,3,5-triazine cores by Meier et al. (2003) revealed insights into intramolecular charge transfer and protonation effects, which can be useful in designing materials for optical applications (Meier, Holst, & Oehlhof, 2003). Such research is relevant for developing fluorescent sensors or materials with specific optical properties.
Photodynamic Therapy
Barut et al. (2020) investigated axially substituted silicon phthalocyanines for DNA cleavage and in vitro cytotoxic/phototoxic activities, showing potential for photodynamic therapy applications (Barut, Bıyıklıoğlu, Yalçın, & Abudayyak, 2020). This exemplifies how compounds with similar structures might be used in medical research, particularly in cancer treatment.
Material Science and Coordination Chemistry
The synthesis and structure of coordination polymers as studied by Erxleben (2001) illustrate the potential of such compounds in the formation of novel materials with unique properties, including magnetic, conductive, or catalytic capabilities (Erxleben, 2001).
Properties
IUPAC Name |
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)hexa-3,5-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-25(2)13-12-15(14-19(26)20(21,22)23)24-17-10-6-7-11-18(17)27-16-8-4-3-5-9-16/h3-14,24H,1-2H3/b13-12-,15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVBNQFLXFFBAU-FSALDASDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=C/C(=O)C(F)(F)F)\NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
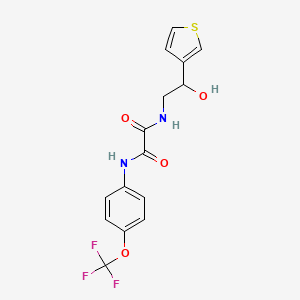
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
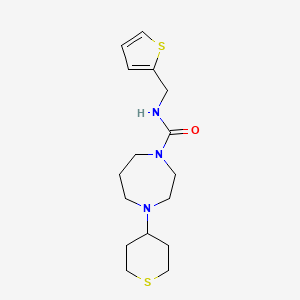
![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)
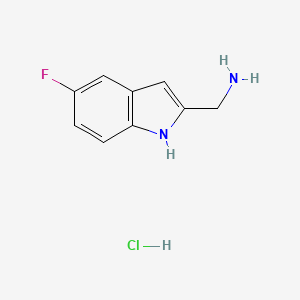
![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

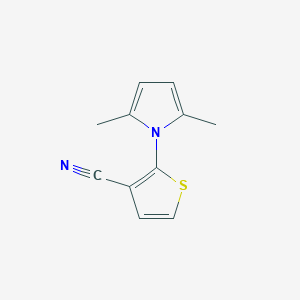
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
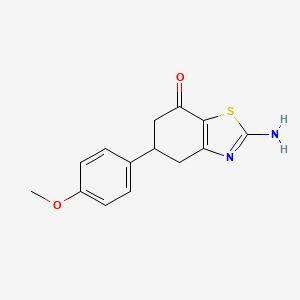
![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)
